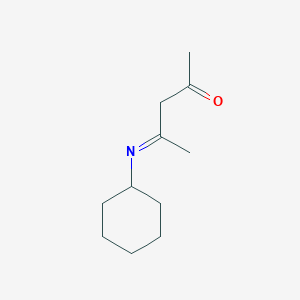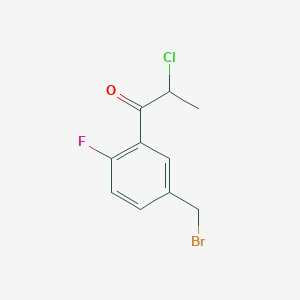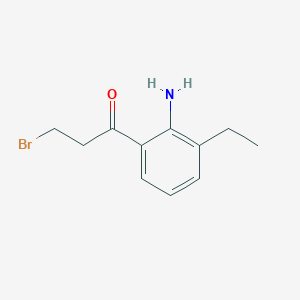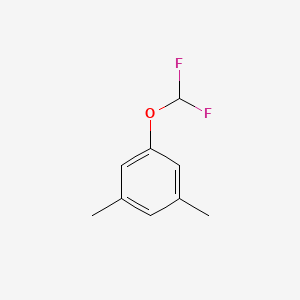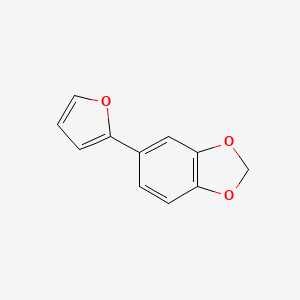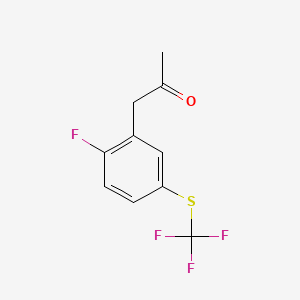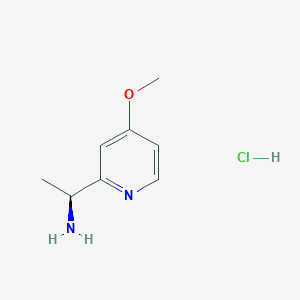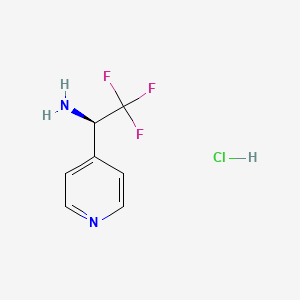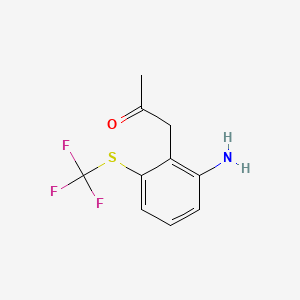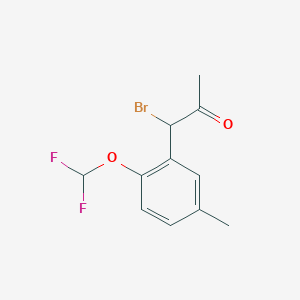
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- is an organic compound with the molecular formula C20H36O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring system. This compound is known for its unique structural features, including multiple methyl groups and a decahydro configuration, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure complete hydrogenation and to achieve the desired decahydro configuration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
化学反应分析
Types of Reactions
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated hydrocarbons.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and receptors, influencing biological processes and pathways.
相似化合物的比较
Similar Compounds
2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: Similar in structure but with different functional groups and molecular weight.
1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-: Shares the decahydro configuration but differs in the side chain and functional groups.
Uniqueness
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
10267-20-6 |
|---|---|
分子式 |
C20H38O |
分子量 |
294.5 g/mol |
IUPAC 名称 |
2,5,5,8a-tetramethyl-1-(3-methylpentyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h15-17,21H,7-14H2,1-6H3 |
InChI 键 |
UQDPYDBZTVMJKL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



